(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine-2,3-dione core, substituted with bromophenyl, hydroxyethoxyethyl, and nitrophenyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the bromophenyl, hydroxyethoxyethyl, and nitrophenyl groups through various substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the nitro group may produce an amine derivative.
Scientific Research Applications
(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: The compound’s unique structure may offer therapeutic potential for developing new drugs.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-(4-chlorophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione
- (4E)-5-(4-fluorophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione
Uniqueness
Compared to similar compounds, (4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C21H19BrN2O7 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy-(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19BrN2O7/c22-15-5-1-13(2-6-15)18-17(19(26)14-3-7-16(8-4-14)24(29)30)20(27)21(28)23(18)9-11-31-12-10-25/h1-8,18,25-26H,9-12H2/b19-17+ |
InChI Key |
LGDXNJMLRPXVPL-HTXNQAPBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2CCOCCO)Br |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2CCOCCO)Br |
Origin of Product |
United States |
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